molecular formula C10H22O3Si B1589376 3-Butenyltriethoxysilane CAS No. 57813-67-9

3-Butenyltriethoxysilane

Cat. No. B1589376
M. Wt: 218.36 g/mol
InChI Key: LUZRKMGMNFOSFZ-UHFFFAOYSA-N
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Patent
US05164501

Procedure details

A mixture of 578.6 g 3,4-dichlorobutyl triethoxysilane (2.0 moles) and 750 ml toluene is combined at reflux temperature within 2 hours with 92.0 g molten sodium in a heatable (approximately 130° C.) dropping funnel. In order to complete the reaction, the mixture is subsequently agitated for 30 minutes more at 120° C. After the workup already described in b), 417.3 g crude product =95.4% of theory are obtained which yield 366.0 g 3-butenyl triethoxysilane as a main fraction in the subsequent vacuum fractionation, corresponding to 83.7% of theory.
Name
3,4-dichlorobutyl triethoxysilane
Quantity
578.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
417.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:15]Cl)[CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[Na]>C1(C)C=CC=CC=1>[CH2:4]([Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])[CH2:3][CH:2]=[CH2:15] |^1:16|

Inputs

Step One
Name
3,4-dichlorobutyl triethoxysilane
Quantity
578.6 g
Type
reactant
Smiles
ClC(CC[Si](OCC)(OCC)OCC)CCl
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
[Na]
Step Three
Name
crude product
Quantity
417.3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently agitated for 30 minutes more at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC=C)[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 366 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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